molecular formula C17H24N2O B2682918 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide CAS No. 1396851-90-3

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide

Cat. No. B2682918
CAS RN: 1396851-90-3
M. Wt: 272.392
InChI Key: QMKPVYZDCOTTLB-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide, also known as BMA-155 or JNJ-7777120, is a small molecule antagonist of the histamine H4 receptor. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Herbicidal Activity

Research by Viste, Cirovetti, and Horrom (1970) introduced a group of benzamides, including compounds structurally related to N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide, demonstrating herbicidal activity against annual and perennial grasses. This suggests potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis of Imidazole-Amine Ligands

Cheruzel et al. (2011) described synthetic pathways involving compounds similar to N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide for preparing imidazole-amine ligands with variable second-coordination spheres. This research opens doors to designing novel ligands with applications in coordination chemistry and potentially catalysis (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).

Photopolymerization Applications

A study on nitroxide-mediated photopolymerization by Guillaneuf et al. (2010) explored the use of alkoxyamines bearing chromophore groups for initiating polymerization under UV irradiation. This research could have implications for developing new photopolymerization techniques and materials (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Antimicrobial and Antifungal Activity

Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of compounds, including derivatives of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide, displaying interesting antimicrobial and antifungal activities. This points to potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photochromic Materials

Research by Ortyl, Janik, and Kucharski (2002) focused on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating trans-cis isomerization under illumination. This has implications for the development of materials with photoresponsive properties (Ortyl, Janik, & Kucharski, 2002).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)16(20)18-12-8-9-13-19(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPVYZDCOTTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide

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